Comprehensive Technical Guide on 1-Hydroxyethylethoxy Piperazine (CAS 13349-82-1): Physicochemical Profiling, Synthesis, and Advanced Applications
Comprehensive Technical Guide on 1-Hydroxyethylethoxy Piperazine (CAS 13349-82-1): Physicochemical Profiling, Synthesis, and Advanced Applications
Executive Summary
1-Hydroxyethylethoxy piperazine, commonly referred to as HEEP or 1-[2-(2-hydroxyethoxy)ethyl]piperazine, is a highly versatile bifunctional synthon characterized by a nucleophilic piperazine core and a hydrophilic hydroxyethoxyethyl tail[1]. As a Senior Application Scientist, I approach this compound not merely as a raw material, but as a critical structural modulator. HEEP is the cornerstone in the synthesis of the blockbuster atypical antipsychotic Quetiapine Fumarate[2]. Furthermore, recent breakthroughs have leveraged its unique physicochemical properties to engineer cationic helical polypeptides capable of activating innate immune pathways for cancer immunotherapy[3]. This whitepaper provides a rigorous, E-E-A-T-aligned analysis of HEEP’s chemical behavior, synthetic utility, and emerging biomedical applications.
Physicochemical Profiling & Structural Dynamics
The utility of HEEP stems directly from its molecular architecture. The secondary amine nitrogen on the piperazine ring acts as a potent nucleophile, ideal for SNAr (Nucleophilic Aromatic Substitution) or alkylation reactions. Conversely, the terminal hydroxyl group provides both a site for further functionalization (e.g., esterification) and a critical hydrogen-bonding donor/acceptor pair that profoundly influences the pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs)[4].
The extensive intermolecular hydrogen bonding between the terminal hydroxyl group and the piperazine nitrogens is the causal factor behind its high boiling point and its physical state as a viscous oil at room temperature[5].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Source |
| Chemical Name | 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | |
| CAS Registry Number | 13349-82-1 | [1] |
| Molecular Formula | C8H18N2O2 | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | Colorless to yellow-brown clear liquid / oil | [5] |
| Boiling Point | 112–114 °C at 0.25 mmHg | [5] |
| Density | 1.061 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.497 | [5] |
| pKa (Predicted) | ~14.41 (Hydroxyl group) | [4] |
| Solubility | Soluble in water; slightly soluble in acetone, chloroform, methanol | [4][6] |
Mechanistic Role in API Synthesis: The Quetiapine Paradigm
HEEP is the primary determinant of Quetiapine's efficacy[2]. In neuropharmacology, an API must balance lipophilicity (to cross the blood-brain barrier) with hydrophilicity (for aqueous solubility and systemic distribution). The attachment of HEEP to the lipophilic dibenzothiazepine core achieves this exact balance.
The synthesis relies on the nucleophilic attack of HEEP's secondary amine on the electrophilic carbon of 11-chloro-dibenzo[b,f][1,4]thiazepine. The reaction is driven to completion by the thermodynamic stability of the resulting tertiary amine and the precipitation of the chloride leaving group as a salt when an acid scavenger (like sodium carbonate) is employed.
Caption: Workflow for the synthesis of Quetiapine Fumarate utilizing HEEP via nucleophilic substitution.
Emerging Biomedical Applications: Innate Immune Activation
Beyond traditional small-molecule APIs, HEEP is now being utilized in advanced biologics and nanomedicine. A recent landmark study demonstrated the use of HEEP in synthesizing cationic helical polypeptides (designated as "P1") for cancer immunotherapy[3].
The Causality of Immune Activation: By grafting HEEP onto a polypeptide backbone, researchers engineered a macromolecule with a specific cationic charge density and hydrophobicity. When Antigen-Presenting Cells (APCs) internalize these HEEP-modified polypeptides, the cationic nature induces physical endoplasmic reticulum (ER) stress and mitochondrial membrane permeabilization. This physical stress forces the release of mitochondrial DNA (mtDNA) into the cytosol[3]. The cytosolic mtDNA acts as a danger-associated molecular pattern (DAMP), simultaneously activating the cGAS-STING and TLR9 pathways, culminating in massive pro-inflammatory cytokine release and robust effector T-cell priming against tumors[3].
Caption: Mechanism of HEEP-modified polypeptides inducing mtDNA release and activating cGAS-STING/TLR9 pathways.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee yield and purity.
Protocol 1: Synthesis of HEEP via Boc-Deprotection
This protocol details the generation of high-purity HEEP from its Boc-protected precursor (CAS: 166388-52-9), a common industrial route[5].
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Reaction Setup: Dissolve 54.2 g of the Boc-protected precursor in 300 mL of anhydrous dichloromethane (DCM) in a 1 L round-bottom flask equipped with a magnetic stirrer[5].
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Acidic Cleavage: Slowly add 26 g of Trifluoroacetic Acid (TFA) dropwise via an addition funnel. Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine while generating volatile isobutylene and CO2[5].
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In-Process Monitoring: Stir the mixture at room temperature for 2 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1) until the starting material spot is completely consumed[5].
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Neutralization & Phase Separation: Add 1 N NaOH aqueous solution slowly until the aqueous phase reaches pH 10–11, and stir for 30 minutes. Causality: The highly basic pH ensures the piperazine nitrogen is fully deprotonated (free base form), forcing it into the organic phase[5].
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Isolation: Separate the organic phase, extract the aqueous layer twice with 50 mL DCM, and combine the organic layers. Dry over anhydrous sodium sulfate (Na2SO4)[5].
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Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield approximately 32.6 g of HEEP as a colorless to pale-yellow liquid (Yield: ~95%)[5].
Protocol 2: Synthesis of HEEP-Functionalized Polypeptide (P1) for Immunotherapy
Adapted from recent oncological biomaterials research[3].
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Halogen Exchange (Finkelstein Reaction): Dissolve 0.1 g of poly-(4-(5-chloropentyloxy)benzoyl-L-lysine) in THF. Add 0.136 g (0.91 mmol) of Sodium Iodide (NaI). Stir at 50 °C for 24 hours. Causality: Converting the alkyl chloride to an alkyl iodide creates a vastly superior leaving group for the subsequent amination[3].
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Nucleophilic Substitution: Add 0.16 g (0.91 mmol) of HEEP to the reaction mixture. Stir at 60 °C for 48 hours under an inert argon atmosphere[3].
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Purification: Precipitate the resulting polymer in cold diethyl ether. Centrifuge and wash the pellet three times with ether to remove unreacted HEEP and salts.
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Validation: Analyze the polymer via 1H-NMR (in D2O) to confirm the integration of the hydroxyethoxyethyl protons, validating the degree of substitution.
Safety, Handling, and Analytical Characterization
Analytical Characterization:
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Gas Chromatography (GC): Due to its high boiling point (112–114 °C at 0.25 mmHg)[5], GC analysis requires a high-temperature ramp and a polar column (e.g., DB-WAX) to prevent peak tailing caused by the secondary amine and hydroxyl groups.
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NMR Spectroscopy: The structure is easily verified by the distinct multiplet of the piperazine ring protons (δ 2.4–2.8 ppm) and the characteristic triplets of the ethoxyethyl ether linkage (δ 3.5–3.7 ppm).
Safety & Handling: HEEP is classified as an irritant. It causes irritation to the eyes, respiratory system, and skin[4][6].
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PPE: Nitrile gloves, chemical splash goggles, and a laboratory coat are mandatory.
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Storage: Store in a cool, dark place under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidation of the amine to an N-oxide[4].
References
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National Center for Biotechnology Information (PubChem). 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C8H18N2O2 | CID 139436. Retrieved from:[Link]
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Grand View Research. 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market, 2030. Retrieved from:[Link]
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PubMed Central (PMC) / NIH. A synthetic cationic helical polypeptide as a multipotent innate immune activator for cancer immunotherapy. Retrieved from:[Link]
-
ChemBK. 1-[2-(2-hydroxyethoxy)ethyl] piperazine - Physico-chemical Properties. Retrieved from:[Link]
Sources
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